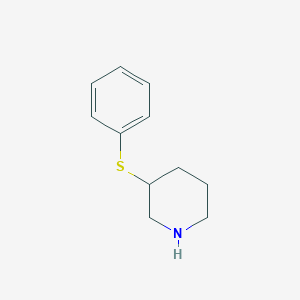

3-(Phenylthio)piperidine

Description

Properties

Molecular Formula |

C11H15NS |

|---|---|

Molecular Weight |

193.31 g/mol |

IUPAC Name |

3-phenylsulfanylpiperidine |

InChI |

InChI=1S/C11H15NS/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2 |

InChI Key |

MIRYNHKEQYZFKF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)SC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

- Structure : These compounds feature a piperidine ring connected via a methyloxy linker to a pyridine moiety.

- Synthesis: Prepared via Mitsunobu reactions and Suzuki couplings, as seen in LSD1 inhibitors (e.g., compound 5 in ).

- Key Difference : Unlike 3-(Phenylthio)piperidine, the sulfur atom in these derivatives is replaced by an oxygen atom, reducing thioether-related metabolic instability .

3-(Phenylthio)quinolinium Derivatives

- Structure: A quinoline core substituted with a phenylthio group at position 3.

- Synthesis : Synthesized via copper-catalyzed carbon-sulfur bond formation ().

Phenyltropane Piperidine Analogues

- Structure : Piperidine-based analogues of phenyltropanes, lacking the tropane ring’s bicyclic structure.

- Key Difference : These compounds retain dopamine transporter (DAT) affinity comparable to phenyltropanes but with simplified synthetic routes. The phenylthio group in this compound may offer enhanced lipophilicity and membrane permeability .

Pharmacological and Biochemical Comparisons

Receptor Affinity and Selectivity

- This compound: No direct receptor data is available, but related piperidine derivatives (e.g., remifentanil in ) show strong μ-opioid receptor affinity.

- PCAF Inhibitors with Chiral Piperidines : highlights that chiral piperidines (e.g., compound 39 ) exhibit 150 nM KD values for PCAF inhibition, suggesting that stereochemistry in this compound could similarly modulate potency .

Antifungal Activity

- 3-(Phenylthio)quinolinium Iodide (3): Demonstrates potent activity against Candida albicans (MIC = 1.56 µg/mL).

Metabolic Stability

- 1-BCP (1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine) : In -BCP derivatives show improved AMPA receptor binding and reduced metabolic clearance. The phenylthio group in this compound may similarly resist oxidative metabolism compared to oxygenated analogues .

Anticancer Agents

- Bcl-2/Bcl-xL Inhibitors : Piperidine derivatives with phenylthio groups (e.g., compound 59 in ) show in vivo antitumor activity. The sulfur atom in this compound could enhance hydrophobic interactions in protein binding .

Central Nervous System (CNS) Targets

Data Tables

Table 1: Structural and Activity Comparison

Preparation Methods

Reaction Conditions and Optimization

-

Starting Material : 3-Chloropiperidine or 3-bromopiperidine.

-

Nucleophile : Sodium phenylthiolate (PhSNa), generated in situ from thiophenol and a strong base (e.g., NaH).

-

Solvent : Polar aprotic solvents such as DMF or DMSO enhance nucleophilicity.

-

Temperature : 80–100°C for 12–24 hours.

-

Yield : 60–75% after purification via column chromatography.

Mechanistic Insight :

The reaction proceeds via a bimolecular nucleophilic substitution, where the phenylthiolate attacks the electrophilic carbon at the 3-position. Steric hindrance from the piperidine ring can reduce yields, necessitating excess nucleophile.

Industrial Adaptation :

Continuous flow reactors improve scalability by mitigating side reactions (e.g., oxidation of thiols).

Grignard Reagent Addition to Piperidone Followed by Thiolation

This two-step strategy involves forming a 3-hydroxy intermediate via Grignard addition, followed by thiolation.

Step 1: Grignard Addition to N-Protected 3-Piperidone

Step 2: Thiolation via Dehydration and Sulfur Insertion

-

Dehydration : Use HCl/EtOH to form 3-phenylenepiperidine.

-

Thiolation : React with thiophenol under radical initiation (AIBN) or acidic conditions.

Key Challenge :

Controlling regioselectivity during thiolation requires precise stoichiometry. Patent WO2019165981A1 highlights the use of silicone-based reducing agents to minimize over-reduction.

Reductive Amination with Thiol-Containing Precursors

Reductive amination offers a route to introduce both the piperidine ring and phenylthio group simultaneously.

Protocol:

-

Imine Formation : React 3-oxo-piperidine with 2-phenylthioethylamine.

-

Reduction : Use NaBH3CN or H2/Pd-C to reduce the imine.

-

Cyclization : Acid-catalyzed intramolecular cyclization.

Advantages :

Transition Metal-Catalyzed Coupling Reactions

Palladium and copper catalysts enable C–S bond formation between piperidine derivatives and aryl thiols.

Ullmann-Type Coupling:

Buchwald-Hartwig Adaptations:

-

Catalyst : Pd(OAc)2/Xantphos.

-

Substrate : 3-Aminopiperidine + phenyl disulfide.

Limitations :

Catalyst cost and thiol oxidation side reactions necessitate inert atmospheres.

Cyclization Strategies Involving Phenylthio Groups

Constructing the piperidine ring from acyclic precursors containing pre-installed phenylthio moieties.

Example: Cyclization of 5-Phenylthio-pentanenitrile

-

Step 1 : Hydrolysis of nitrile to amine using LiAlH4.

-

Step 2 : Intramolecular cyclization via HCl/EtOH.

Industrial Relevance :

This method is favored for large-scale production due to readily available starting materials.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Stereochemical Control |

|---|---|---|---|---|

| Nucleophilic Substitution | 60–75 | Low | High | Low |

| Grignard/Thiolation | 50–65 | Medium | Moderate | Moderate |

| Reductive Amination | 70–80 | High | High | High |

| Metal-Catalyzed Coupling | 40–70 | High | Low | Low |

| Cyclization | 65–75 | Low | High | Moderate |

Q & A

What analytical techniques are critical for confirming the purity and structural integrity of 3-(Phenylthio)piperidine?

Level: Basic

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. For example, a retention time of 15.068 min and peak area ≥95% indicate high purity .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular identity via exact mass measurement. Compare calculated and observed m/z values (e.g., [M+H]+ calculated: 581.15443, found: 581.15332) to validate the structure .

- Nuclear Magnetic Resonance (NMR): Employ ¹H- and ¹³C-NMR to verify substituent positions and stereochemistry, as demonstrated in piperidine derivative syntheses .

What synthetic strategies are effective for preparing this compound derivatives?

Level: Basic

Methodological Answer:

- Nucleophilic Substitution: React piperidine with phenylthio-containing electrophiles (e.g., benzyl chlorides or thiols) under basic conditions .

- Reductive Amination: Combine ketones or aldehydes with thiophenol derivatives in the presence of reducing agents (e.g., NaBH₃CN) .

- Optimization: Monitor reaction progress via TLC and purify intermediates using column chromatography. For scale-up, prioritize solvent efficiency and catalyst recyclability .

How can researchers design experiments to resolve contradictions in reported biological activities of this compound analogs?

Level: Advanced

Methodological Answer:

- Data Triangulation: Replicate studies under standardized conditions (e.g., cell line consistency, assay protocols) to isolate variables causing discrepancies .

- Structural Comparison: Use comparative tables (e.g., halogenated analogs in ) to identify substituent effects on potency. For example, iodine substituents may enhance serotonergic activity compared to bromine .

- Purity Validation: Re-analyze disputed compounds via HPLC/HRMS to rule out impurities or degradation products .

What computational approaches are recommended for optimizing this compound derivatives for enhanced receptor binding?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding modes with target receptors (e.g., dopamine D2 or serotonin receptors). Focus on π-π interactions between the phenylthio group and aromatic residues .

- Quantitative Structure-Activity Relationship (QSAR): Train models on PubChem bioassay data (e.g., EC50 values) to correlate substituent properties (e.g., logP, polar surface area) with activity .

- Dynamics Simulations: Perform MD simulations to assess stability of ligand-receptor complexes over time .

How should researchers formulate hypothesis-driven studies to explore the neuropharmacological potential of this compound?

Level: Advanced

Methodological Answer:

- FINER Criteria: Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant. Example: "Does this compound modulate serotonin reuptake via competitive inhibition of SERT?" .

- Experimental Design:

- In vitro: Use radioligand binding assays (e.g., ³H-citalopram displacement) to measure affinity for serotonin transporters .

- In vivo: Employ rodent behavioral models (e.g., forced swim test) to assess antidepressant-like effects .

- Controls: Include positive controls (e.g., fluoxetine) and validate results with knockout models .

What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

Level: Advanced

Methodological Answer:

- Process Optimization: Replace hazardous reagents (e.g., LiAlH₄) with safer alternatives (e.g., NaBH₄/I₂) for reductions .

- Green Chemistry: Use solvent-free conditions or ionic liquids to improve yield and reduce waste .

- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reactions in real time .

How can researchers differentiate the biological activity of this compound from structurally similar piperidine derivatives?

Level: Basic

Methodological Answer:

- Comparative Assays: Test analogs (e.g., 3-(4-Fluorobenzyl)piperidine) in parallel using enzyme inhibition or cytotoxicity assays. Note that phenylthio groups may enhance membrane permeability compared to benzyl substituents .

- Metabolic Stability: Use liver microsome models to compare metabolic half-lives. Sulfur-containing derivatives often exhibit improved stability over oxygenated analogs .

What safety protocols are essential when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to minimize exposure .

- Waste Disposal: Neutralize acidic byproducts (e.g., HCl from hydrochloride salts) before disposal .

- Emergency Procedures: Maintain spill kits with absorbents (e.g., vermiculite) and ensure access to SDS documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.